molecular formula C24H23NO5 B14991326 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)propanamide

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)propanamide

Cat. No.: B14991326
M. Wt: 405.4 g/mol
InChI Key: RKFJDUQJADMUHH-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)propanamide is a complex organic compound with a unique structure that combines a furochromenone core with a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-carboxylic acid with 4-methoxybenzylamine under acidic conditions to form the amide bond. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
  • 3-(3,4-dimethoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl acetic acid
  • 3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl propanoic acid

Uniqueness

What sets 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)propanamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxybenzyl group, in particular, may enhance its binding affinity to certain biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C24H23NO5/c1-14-13-29-21-11-22-20(10-19(14)21)15(2)18(24(27)30-22)8-9-23(26)25-12-16-4-6-17(28-3)7-5-16/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,25,26)

InChI Key

RKFJDUQJADMUHH-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=C(C=C4)OC)C

Origin of Product

United States

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